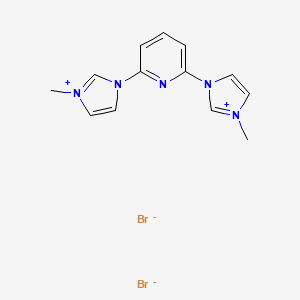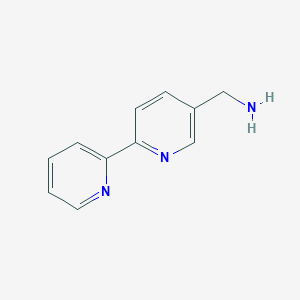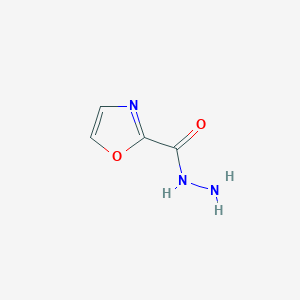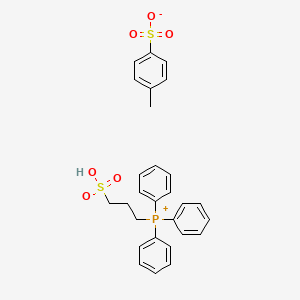
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Vue d'ensemble
Description
1,1’-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a chemical compound with the CAS Number: 263874-05-1 . It has a molecular weight of 401.1 and its IUPAC Name is 3,3’- (pyridine-2,6-diyl)bis (1-methyl-1H-imidazol-3-ium) bromide . The compound is stored at 4°C, protected from light, and under nitrogen .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H15N5.2BrH/c1-15-6-8-17 (10-15)12-4-3-5-13 (14-12)18-9-7-16 (2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 . This code provides a specific description of the molecular structure of the compound.Applications De Recherche Scientifique
Catalytic Applications
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide has been extensively used in the synthesis of various catalytic complexes. Notable applications include:
Synthesis of Ruthenium ‘Pincer’ Complexes : These complexes exhibit significant catalytic activity in transfer hydrogenation of carbonyl compounds, demonstrating the potential of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in catalysis (Danopoulos et al., 2002).
Palladium Pincer Complexes : These complexes have been tested as catalysts in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005).
Synthesis of Complexes
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is crucial in the synthesis of metal complexes, offering potential in various chemical applications:
Silver(I) and Palladium(II) Complexes : Its reaction with silver(I) oxide results in dinuclear silver(I)–carbene complexes, which when treated with palladium(II) precursors form complexes showing good activities in Heck coupling reactions (Nielsen et al., 2002).
Gold(I) and Gold(III) Complexes : The synthesis of these complexes involves alcohol-functionalized bis(N-heterocyclic carbene) ligands derived from 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. These complexes have been characterized for their electrochemical and luminescence properties (Jean-Baptiste dit Dominique et al., 2009).
Supramolecular Chemistry
This compound plays a significant role in the field of supramolecular chemistry, particularly in the study of complex structures and behaviors:
- Bis(2-methylimidazolium 2,6-dicarboxypyridine) M(II) Complexes : These complexes exhibit intriguing supramolecular behaviors and form robust crystalline architectures that accommodate different transition metals without altering molecular packing (MacDonald et al., 2004).
Additional Applications
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide has also been used in:
Formation of Antimicrobial Agents : Specifically, water-soluble pincer silver(I)-carbene complexes with enhanced bactericidal activities over silver nitrate (Melaiye et al., 2004).
Ionic Liquid Reagents in Oxidation Processes : It serves as an efficient reagent for selective oxidation reactions under mild conditions (Manesh et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAESRVWVZJLVIA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=C[N+](=C3)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459665 | |
| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
CAS RN |
263874-05-1 | |
| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)



![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)

![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)

![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)